molecular formula C18H14F5N5OS B10932890 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(pentafluorophenyl)acetamide

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(pentafluorophenyl)acetamide

Cat. No.: B10932890
M. Wt: 443.4 g/mol
InChI Key: BFCCKYHARYJKKB-UHFFFAOYSA-N
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Description

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale-up the process. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, thereby influencing their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-TRIFLUOROPHENYL)ACETAMIDE
  • **2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-TETRAFLUOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE lies in its pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C18H14F5N5OS

Molecular Weight

443.4 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide

InChI

InChI=1S/C18H14F5N5OS/c1-3-28-6-9(8(2)27-28)10-4-5-24-18(25-10)30-7-11(29)26-17-15(22)13(20)12(19)14(21)16(17)23/h4-6H,3,7H2,1-2H3,(H,26,29)

InChI Key

BFCCKYHARYJKKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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